

In-Depth Technical Guide: Toxicological Profile of Triisostearin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for **Triisostearin**. The information is compiled from peer-reviewed literature and authoritative reports, with a focus on quantitative data, experimental methodologies, and logical frameworks for safety assessment.

Executive Summary

Triisostearin, a triester of glycerin and isostearic acid, is a common ingredient in cosmetic and personal care products, primarily functioning as a skin-conditioning agent and viscosity-increasing agent.[1] Extensive toxicological testing has been conducted on **Triisostearin** and related glyceryl triesters to establish their safety for use in consumer products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of **Triisostearin** and concluded it is safe as used in cosmetics.[2][3] This guide summarizes the key toxicological endpoints evaluated for **Triisostearin**, including acute oral toxicity, dermal and ocular irritation, skin sensitization, and genotoxicity.

Chemical and Physical Properties

To understand the toxicological profile of **Triisostearin**, it is essential to consider its chemical and physical characteristics.



Property	Value
Chemical Name	1,2,3-Propanetriyl triisooctadecanoate
CAS Number	26942-95-0
Molecular Formula	C57H110O6
Molecular Weight	891.5 g/mol
Physical Form	Waxy solid, white to off-white
Solubility	Soluble in water

Source:[1][4]

Toxicological Data Summary

The following tables present a summary of the available quantitative toxicological data for **Triisostearin** and related glyceryl triesters. The data is primarily derived from the comprehensive safety assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel.

Table 1: Acute Oral Toxicity

Test Substance	Species	Route	LD ₅₀	Reference
Glyceryl Triesters (general)	Animal	Oral	Little to no toxicity observed unless levels approached a significant percentage of caloric intake.	[5]
Interruptin-Rich Extract (IRE)	Wistar Rats	Oral	> 2000 mg/kg	[6]
Sharpunkhadi granules	Female Wistar Rats	Oral	> 5000 mg/kg	[7]



Note: Specific LD₅₀ values for **Triisostearin** were not explicitly detailed in the reviewed literature; however, the general assessment of glyceryl triesters indicates very low acute oral toxicity.

Table 2: Dermal Irritation

Test Substanc e	Species	Concentr ation	Observati on	Primary Irritation Index (PII)	Classifica tion	Referenc e
Diluted Test Material	New Zealand White Rabbit	50 ppm	No skin reactions	0.0	Non-irritant	[8]
Test Article Extract	Rabbit	Not Specified	No skin reactions	0	Negligible	[9]

Note: Studies on various substances using the Draize rabbit test show that a Primary Irritation Index of 0.0 corresponds to a "Non-irritant" classification.[8]

Table 3: Ocular Irritation

Test Substance	Species	Concentrati on	Observatio n	Classificati on	Reference
Glyceryl Triesters (general)	Rabbit	Not Specified	At most, mildly irritating	Mild Irritant	[5]
Test Products	Rabbit	100 μL	Varied, graded according to Draize scale	Varies	[10]

Note: The Draize test for ocular irritation scores effects on the cornea, iris, and conjunctiva. A general assessment of glyceryl triesters indicates a low potential for significant eye irritation.[5] [11][12]



Table 4: Skin Sensitization

Test Substance	Species	Test Method	Concentrati on	Result	Reference
Glyceryl Triesters (general)	Guinea Pig	Maximization Test	Not Specified	No evidence of sensitization	[5]
HRI-82	Guinea Pig	Maximization Test	2% (intradermal), 20% (topical)	Extreme Sensitizer (100% sensitization rate)	[13]
Baby Skin Care Products	Human	HRIPT	Not Specified	Non- allergenic	[14]

Note: While general data on glyceryl triesters suggest a lack of sensitization potential, specific formulations or related compounds can show varying results. The Human Repeat Insult Patch Test (HRIPT) is a standard method to evaluate skin sensitization potential in humans.[10][14]

Table 5: Genotoxicity

Test Substance	Test System	Metabolic Activation	Concentrati on	Result	Reference
Trois	S. typhimurium & E. coli	With and without S9 mix	313 to 5000 μ g/plate	Non- mutagenic	[8]
Betaine	S. typhimurium	With and without S9 mix	up to 5000 μ g/plate	Non- mutagenic	[15]
T-2014 CoC	Salmonella and Saccharomyc es	With and without S9 mix	0.1 to 500 μ g/plate	Non- mutagenic	[16]



Note: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8]

Experimental Protocols

Detailed methodologies for the key toxicological experiments are outlined below, based on standard OECD guidelines and practices referenced in the safety assessments.

Acute Oral Toxicity (Fixed Dose Method - OECD 420)

The acute oral toxicity of a substance is typically evaluated in a stepwise procedure using a limited number of animals.

- Test Animals: Healthy, young adult Wistar rats are commonly used.
- Dosage: A single oral dose of the test substance is administered. For substances with low expected toxicity, a limit dose of 2000 mg/kg or 5000 mg/kg may be used.[6]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[6]
- Endpoint: The LD₅₀ (median lethal dose) is determined, which is the dose estimated to cause mortality in 50% of the test animals. Substances with an LD₅₀ greater than 2000 mg/kg are generally considered to have low acute oral toxicity.[6][17]

Dermal Irritation (Draize Rabbit Test - OECD 404)

This test assesses the potential of a substance to cause skin irritation.

- Test Animals: Albino rabbits are the preferred species.[3]
- Application: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch for a specified duration (e.g., 4 hours).[3]
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3]



• Scoring: The reactions are scored on a numerical scale (e.g., 0-4 for both erythema and edema). The Primary Irritation Index (PII) is calculated from these scores to classify the substance's irritation potential (e.g., non-irritant, mild, moderate, or severe).[3][8]

Ocular Irritation (Draize Rabbit Test - OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

- Test Animals: Albino rabbits are used.[11][12]
- Application: A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[10][11]
- Observation: The eyes are examined for reactions in the cornea, iris, and conjunctiva at specified time points (e.g., 1, 24, 48, and 72 hours, and up to 21 days).[10][18]
- Scoring: The severity of the reactions is scored using a standardized system. The scores are used to classify the substance's eye irritation potential.[10][18][19]

Skin Sensitization (Guinea Pig Maximization Test - OECD 406)

This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

- Test Animals: Guinea pigs are the standard model.[14]
- Induction Phase: The animals are initially exposed to the test substance through both intradermal injections (with an adjuvant to enhance the immune response) and topical application.[14]
- Challenge Phase: After a rest period, a non-irritating concentration of the test substance is applied topically to a naive skin site.[14]
- Evaluation: The skin reactions at the challenge site are observed and scored. A substance is considered a sensitizer if a specified percentage of the test animals show a positive reaction.
 [1][14]



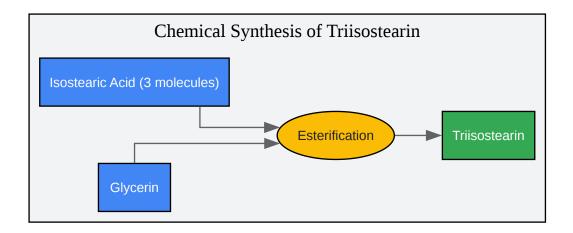
Genotoxicity (Bacterial Reverse Mutation Test - Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.

- Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophanrequiring strain of Escherichia coli are used.[8]
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[8]
- Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8]

Signaling Pathways and Experimental Workflows

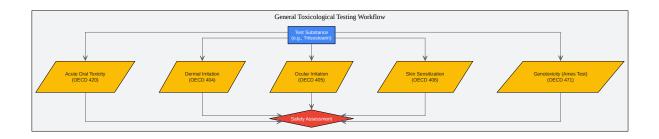
The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of **Triisostearin**.



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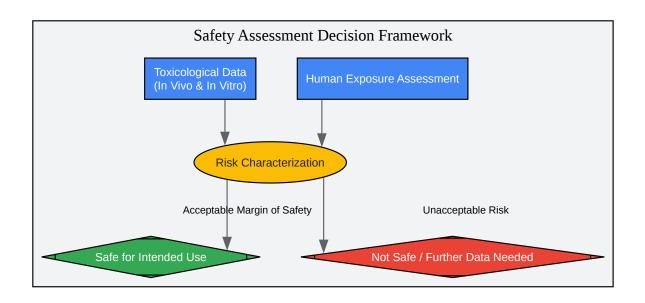
Caption: Synthesis of **Triisostearin**.





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Caption: Toxicological Testing Workflow.



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Caption: Safety Assessment Framework.

Conclusion

Based on the comprehensive review of the available toxicological data, **Triisostearin** demonstrates a very low order of toxicity. It is not acutely toxic via the oral route, is at most a mild, transient irritant to skin and eyes, and shows no evidence of skin sensitization or genotoxicity in the standard battery of tests. The Cosmetic Ingredient Review Expert Panel has repeatedly affirmed the safety of **Triisostearin** and other glyceryl triesters for use in cosmetic products.[2][3] The data presented in this guide support the continued safe use of **Triisostearin** in cosmetic and personal care formulations within the established practices of use.

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